2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1706452-86-9
VCID: VC2742735
InChI: InChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)9(11)7(3-5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
SMILES: CC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O
Molecular Formula: C10H8F4O2
Molecular Weight: 236.16 g/mol

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid

CAS No.: 1706452-86-9

Cat. No.: VC2742735

Molecular Formula: C10H8F4O2

Molecular Weight: 236.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid - 1706452-86-9

Specification

CAS No. 1706452-86-9
Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
IUPAC Name 2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)9(11)7(3-5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
Standard InChI Key DAPNLWNKOLBHRE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O
Canonical SMILES CC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O

Introduction

Structural Characterization and Chemical Identity

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid features a phenyl ring substituted with a fluorine atom at position 2, a methyl group at position 5, and a trifluoromethyl group at position 3. The acetic acid moiety is attached to the phenyl ring, resulting in a compound with the molecular formula C₁₀H₈F₄O₂. This structure is closely related to other fluorinated phenylacetic acid derivatives that have been studied for their applications in pharmaceutical development.

Chemical Identity Parameters

Based on structural analysis and comparison with similar fluorinated phenylacetic acids, the following chemical identity parameters can be established:

ParameterValue
Molecular FormulaC₁₀H₈F₄O₂
Molecular Weight236.16 g/mol
IUPAC Name2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetic acid
Structural CategoryFluorinated phenylacetic acid derivative
Functional GroupsCarboxylic acid, trifluoromethyl, fluoro, methyl

The compound shares structural similarities with 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid, which has a molecular weight of 236.16 g/mol and contains the same functional groups but with the trifluoromethyl group positioned at carbon 4 instead of carbon 3.

Physical and Chemical Properties

Predicted Physical Properties

Based on comparison with structurally similar compounds, the following physical properties can be estimated for 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidBased on similar fluorinated phenylacetic acids
Melting Point110-120°CExtrapolated from 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (113-116°C)
Boiling Point245-255°C at 760 mmHgExtrapolated from similar compound (246.0±35.0°C at 760 mmHg)
Density1.3-1.5 g/cm³Based on 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (1.4±0.1 g/cm³)
SolubilitySoluble in organic solvents (methanol, acetone); limited water solubilityBased on general properties of fluorinated carboxylic acids

Chemical Reactivity

The chemical reactivity of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid is influenced by both the carboxylic acid functional group and the fluorinated aromatic ring:

  • The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to alcohols.

  • The presence of fluorine atoms, particularly the trifluoromethyl group, enhances the acidity of the carboxylic acid function and affects the electrophilicity of the aromatic ring.

  • The combination of electron-withdrawing fluorine substituents and the electron-donating methyl group creates a polarized aromatic system with unique reactivity patterns.

Synthesis Methodologies

Sandmeyer Reaction Approach

A potential synthetic route could involve a Sandmeyer-type reaction using the corresponding aniline derivative:

  • Starting with an appropriately substituted aniline (e.g., 2-fluoro-5-methyl-3-(trifluoromethyl)aniline)

  • Diazotization followed by introduction of a suitable precursor for the acetic acid moiety

  • Subsequent transformations to establish the acetic acid functionality

This approach is analogous to methods described for the synthesis of other fluorinated phenylacetic acids, as illustrated in patent literature .

Halogen-Metal Exchange Method

Another potential synthetic route could involve:

  • Starting with a halogenated precursor such as 1-bromo-2-fluoro-5-methyl-3-(trifluoromethyl)benzene

  • Halogen-metal exchange using n-butyllithium or similar reagents

  • Reaction with a suitable electrophile to introduce the acetic acid moiety

This approach resembles the synthetic methodology described for related compounds where lithiation of brominated fluorobenzotrifluorides is employed .

Purification Techniques

Based on procedures for similar compounds, purification of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid could be achieved through:

  • Recrystallization from appropriate solvents (e.g., toluene, as used for purification of 2,3-difluorophenylacetic acid)

  • Column chromatography using silica gel and appropriate solvent systems

  • HPLC purification, particularly reverse-phase HPLC with methanol/water systems, as demonstrated for related compounds

Comparative Analysis with Structural Analogs

To better understand the properties and potential applications of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid, it is instructive to compare it with structurally related compounds:

CompoundKey Structural DifferencesNotable PropertiesReference
2-Fluoro-5-(trifluoromethyl)phenylacetic acidLacks methyl group at position 5Melting point: 113-116°C; Density: 1.4±0.1 g/cm³
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acidTrifluoromethyl at position 4 instead of 3Used in pharmaceutical and agrochemical research
1-Bromo-3-fluoro-5-(trifluoromethyl)benzeneLacks acetic acid moiety; has bromo insteadUsed as a synthetic intermediate

These structural analogs demonstrate how subtle changes in substitution patterns can affect the physical properties and applications of fluorinated aromatic compounds.

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